- Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloadditionMolecular Diversity, 2020, 24(2), 423-435,
Cas no 953046-62-3 ((3-(2-Fluorophenyl)isoxazol-5-yl)methanol)

953046-62-3 structure
Nome del prodotto:(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
Numero CAS:953046-62-3
MF:C10H8FNO2
MW:193.174426078796
MDL:MFCD09701311
CID:829458
PubChem ID:50896551
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
- [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol
- 3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole
- [3-(2-fluorophenyl)isoxazol-5-yl]methan-1-ol
- IIYKJLFWWAQROU-UHFFFAOYSA-N
- STL414849
- SBB073373
- 6405AC
- 3-(2-Fluorophenyl)-5-isoxazolemethanol
- SY036327
- ST45255963
- [3-(2-Fluoro
- 3-(2-Fluorophenyl)-5-isoxazolemethanol (ACI)
- [3-(2-Fluorophenyl)isoxazol-5-yl]methanol
- EN300-232444
- CS-0085277
- SCHEMBL4275449
- AC-29574
- C10H8FNO2
- [3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]METHANOL
- DA-40157
- [3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol
- 953046-62-3
- AKOS005169233
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, AldrichCPR
- MFCD09701311
- DTXSID60678946
- CS-12052
- SB40209
-
- MDL: MFCD09701311
- Inchi: 1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2
- Chiave InChI: IIYKJLFWWAQROU-UHFFFAOYSA-N
- Sorrisi: FC1C(C2C=C(CO)ON=2)=CC=CC=1
Proprietà calcolate
- Massa esatta: 193.05390666g/mol
- Massa monoisotopica: 193.05390666g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 191
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.3
- XLogP3: 1.3
Proprietà sperimentali
- Densità: 1.298±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilità: Molto leggermente solubile (0,75 g/l) (25°C),
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-232444-2.5g |
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol |
953046-62-3 | 95% | 2.5g |
$505.0 | 2024-06-19 | |
TRC | F590008-10mg |
(3-(2-fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | Y1128264-50mg |
[3-(2-Fluoro-phenyl)-isoxazol-5-yl]-methanol |
953046-62-3 | 95% | 50mg |
$170 | 2024-07-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y04755-250mg |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 250mg |
¥1579.0 | 2023-09-05 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY036327-1g |
3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole |
953046-62-3 | ≥95% | 1g |
¥1472.00 | 2024-07-09 | |
abcr | AB449992-250 mg |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 250MG |
€231.60 | 2022-03-24 | ||
eNovation Chemicals LLC | D782052-1g |
3-(2-Fluorophenyl)-5-(hydroxymethyl)isoxazole |
953046-62-3 | 95% | 1g |
$230 | 2024-07-20 | |
Fluorochem | 225866-250mg |
3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 250mg |
£150.00 | 2022-02-28 | |
Fluorochem | 225866-1g |
3-(2-Fluorophenyl)isoxazol-5-yl)methanol |
953046-62-3 | 95% | 1g |
£363.00 | 2022-02-28 | |
Enamine | EN300-232444-5g |
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol |
953046-62-3 | 95% | 5g |
$775.0 | 2023-09-15 |
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; 0 °C
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Chlorosuccinimide Solvents: Tetrahydrofuran , Pyridine ; 1 h, 60 °C; 60 °C → rt
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 1.5 - 4 h, 50 - 60 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 1.5 - 4 h, 50 - 60 °C
Riferimento
- Synthesis and biological evaluation of focused isoxazolylpiperidinylpiperazine library for dopamine D3 and D4 receptor antagonistsBulletin of the Korean Chemical Society, 2011, 32(7), 2449-2452,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; reflux
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide
1.3 Reagents: Triethylamine Catalysts: Zinc chloride
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide
1.3 Reagents: Triethylamine Catalysts: Zinc chloride
Riferimento
- A rapid and efficient solvent-free microwave-assisted synthesis of pyrazolone derivatives containing substituted isoxazole ringTetrahedron, 2016, 72(22), 2979-2987,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ; 60 °C
1.2 Reagents: Chlorosuccinimide ; 45 min, 60 °C
1.3 Reagents: Triethylamine ; 16 h, 60 °C
1.2 Reagents: Chlorosuccinimide ; 45 min, 60 °C
1.3 Reagents: Triethylamine ; 16 h, 60 °C
Riferimento
- Isoxazole derivatives as calcium channel blockers and their preparation, pharmaceutical compositions and use in the treatment of stroke and pain, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Preparation of quinoline derivatives and their application as anticancer agents, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Triethylamine , Sodium hypochlorite Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Riferimento
- Isoxazole derivatives as insecticides and their preparation, insecticidal compositions and use in the control of insects, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Chlorosuccinimide Solvents: Dimethylformamide ; rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane
Riferimento
- Synthesis and herbicidal activities of Nε-[(anilino)carbonyl]-Nα-[(3-phenyl-5-isoxazolyl)carbonyl]lysineYouji Huaxue, 2010, 30(9), 1366-1371,
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Zinc chloride
Riferimento
- An efficient solvent-free synthesis of isoxazolyl-1,4-dihydropyridines on solid support SiO2 under microwave irradiationMonatshefte fuer Chemie, 2016, 147(9), 1605-1614,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium carbonate ; 25 °C
1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ; 0 °C → reflux
1.2 Reagents: Chlorosuccinimide Catalysts: Triethylamine ; 0 °C → reflux
Riferimento
- Nicotinic acid derivative useful in treatment of cancer and its preparation, China, , ,
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Raw materials
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Preparation Products
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol Letteratura correlata
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
953046-62-3 ((3-(2-Fluorophenyl)isoxazol-5-yl)methanol) Prodotti correlati
- 2742657-72-1(1-4-(5-methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-ylethan-1-amine hydrochloride)
- 1806321-44-7(1-Bromo-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one)
- 1361779-50-1(2,4-Dichloro-3'-difluoromethoxy-biphenyl)
- 2169192-66-7(4-3-(methoxymethyl)-1H-pyrazol-1-ylphenol)
- 1805330-72-6(3-Amino-4-(difluoromethyl)-2-fluoro-5-iodopyridine)
- 1820580-07-1(Cyclobutanol, 3-methoxy-2,2-dimethyl-, (1R,3S)-)
- 1096899-57-8([(3-Bromophenyl)methyl](4-methylpentan-2-yl)amine)
- 118201-49-3(Benzenepropanethiol, b-amino-)
- 1333906-78-7(3-propyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one)
- 71079-03-3(2-Amino-2-(4-bromophenyl)acetic Acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:953046-62-3)(3-(2-Fluorophenyl)isoxazol-5-yl)methanol

Purezza:99%/99%/99%/99%
Quantità:1g/5g/500mg/250mg
Prezzo ($):327.0/1306.0/218.0/163.0